molecular formula C10H13BrN2O2 B581683 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde CAS No. 1373232-52-0

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Cat. No.: B581683
CAS No.: 1373232-52-0
M. Wt: 273.13
InChI Key: GENKRBNIUBVSGV-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and an oxan-2-yl group. This compound is of interest due to its unique structure, which allows for diverse applications in scientific research, including drug synthesis, catalyst development, and material science advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carboxylic acid

    Reduction: 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-methanol

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which may influence its biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
  • 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde

Uniqueness

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the oxan-2-yl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENKRBNIUBVSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C=O)C2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742939
Record name 4-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-52-0
Record name 4-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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